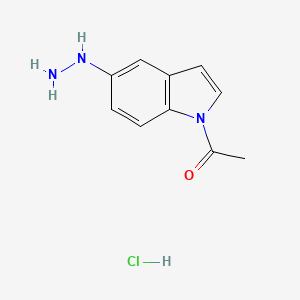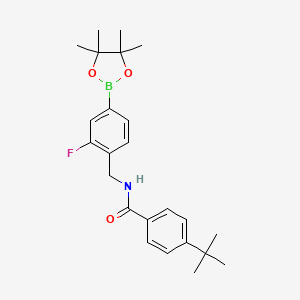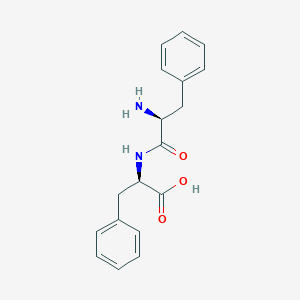
2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate, RP-isomer sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is a synthetic compound that acts as a potent, cell-permeable, and reversible inhibitor of protein kinase A (PKA). This compound is a metabolically-stable analog of cyclic adenosine monophosphate (cAMP) and is used extensively in biochemical and pharmacological research to study cAMP-dependent signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt involves multiple steps, starting from adenosineThe reaction conditions typically involve the use of protecting groups, selective deprotection, and the use of specific reagents to introduce the phosphorothioate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reproducibility of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. It is resistant to hydrolysis by phosphodiesterases, making it a stable analog for research purposes .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include butyric anhydride, phosphorothioate reagents, and various protecting groups. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific transformations .
Major Products Formed
The major products formed from the reactions involving this compound include its hydrolyzed forms and various ester derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is widely used in scientific research due to its ability to inhibit PKA. Its applications include:
Wirkmechanismus
The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits. This inhibition blocks the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound is metabolically activated by esterases, which release the inhibitor and butyrate .
Vergleich Mit ähnlichen Verbindungen
2’-O-Monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer sodium salt is unique due to its stability and cell permeability. Similar compounds include:
8-Bromo-2’-monobutyryladenosine-3’,5’-cyclic monophosphorothioate, RP-isomer: A lipophilic precursor with similar inhibitory properties.
Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer: Another PKA inhibitor with different pharmacokinetic properties.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A cAMP analog with distinct biological effects.
These compounds share similar mechanisms of action but differ in their stability, cell permeability, and specific applications in research.
Eigenschaften
Molekularformel |
C14H18N5O6PS |
|---|---|
Molekulargewicht |
415.36 g/mol |
IUPAC-Name |
[6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17) |
InChI-Schlüssel |
XSAXBAAZBXKFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)



![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)







